N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYGTXWQXUPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of oxazole derivatives under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs and their properties:
Biological Activity
N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d]oxazole moiety, a phenyl group, and a phenylthio group. This structural composition is crucial for its biological interactions.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]oxazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this scaffold can inhibit various bacterial strains and fungi. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The IC50 values for cytotoxicity in different cancer cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16F10 (melanoma) | 16.78 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 20.38 | Cell cycle arrest at G1 phase |
| HeLa (cervical) | 20.76 | Inhibition of proliferation |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown strong inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis, with an IC50 value lower than that of standard inhibitors like kojic acid .
Case Study: Tyrosinase Inhibition
In a study evaluating tyrosinase inhibition, compounds derived from the benzo[d]oxazole scaffold were tested for their effect on melanin production in zebrafish larvae. The results indicated that certain derivatives could significantly reduce pigmentation, suggesting potential applications in skin whitening products .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzo[d]oxazole moiety : Essential for interaction with target enzymes.
- Phenylthio group : Enhances lipophilicity and bioavailability.
Research on SAR has revealed that modifications to the phenolic groups can either enhance or diminish activity, emphasizing the importance of precise structural configurations .
Q & A
Q. What are the recommended synthetic routes for N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]oxazole core. A common approach includes:
- Step 1 : Substitution reactions under alkaline conditions to attach the phenylthio group (analogous to methods in ).
- Step 2 : Amidation using condensing agents (e.g., DCC or EDC) to form the propanamide chain (similar to ).
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally similar benzo[d]oxazole derivatives exhibit:
- Antimicrobial activity : MIC values of 0.48–1.85 µg/mL against drug-resistant Mycobacterium tuberculosis ().
- Anticancer potential : Inhibition of tumor-associated kinases or receptors (e.g., EGFR) in related compounds .
Q. How can researchers hypothesize the mechanism of action for this compound?
- Target prediction : Use molecular docking to identify interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., TRPV1, as in ).
- Pathway analysis : Screen for activity in apoptosis or oxidative stress pathways using gene expression profiling .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to improve potency?
- Modifications : Vary substituents on the phenylthio group (e.g., electron-withdrawing vs. donating groups) and compare bioactivity.
- Benchmarking : Use a comparative table (e.g., ’s format) to link structural features (e.g., chloro, fluoro substituents) to efficacy .
Q. What strategies resolve contradictions in reported biological data (e.g., varying MIC values)?
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, bacterial strain).
- Synergistic studies : Test combinations with known antibiotics to rule out interference .
Q. How can bioavailability challenges be addressed for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Formulation : Use nanoemulsions or liposomal carriers to improve absorption .
Q. What advanced techniques identify molecular targets for this compound?
- Proteomics : Employ affinity chromatography coupled with MS to isolate binding partners.
- CRISPR screening : Identify gene knockouts that reduce compound efficacy .
Methodological Notes
- Data reliability : Prioritize peer-reviewed journals and databases like PubChem for structural and bioactivity data.
- Experimental rigor : Include triplicate measurements in bioassays and validate synthesis yields via independent replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
